molecular formula C24H23N5O5 B4134299 ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate

ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate

Katalognummer B4134299
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: WWHVCRJYUFHVSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EDP-420 and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and is overactivated in various diseases, including cancer. The inhibition of PARP by EDP-420 has shown promising results in preclinical studies, making it a potential candidate for the development of new therapies.

Wirkmechanismus

EDP-420 acts as a potent inhibitor of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate, which is an enzyme involved in DNA repair. ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains on itself and other proteins. This process is essential for the recruitment of DNA repair proteins to the site of DNA damage. The inhibition of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate by EDP-420 leads to the accumulation of DNA damage and the activation of cell death pathways.
Biochemical and Physiological Effects:
The inhibition of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate by EDP-420 has been shown to have various biochemical and physiological effects. In cancer cells, EDP-420 has been shown to sensitize cells to DNA-damaging agents, leading to an increase in cell death. In neurodegenerative diseases, EDP-420 has been shown to inhibit cell death pathways, leading to a decrease in neuronal death. EDP-420 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

EDP-420 has several advantages for use in lab experiments. It is a potent and specific inhibitor of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate, making it a useful tool for studying the role of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate in various diseases. EDP-420 is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of EDP-420 is its poor solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of EDP-420. One potential application is in the development of new cancer therapies. The inhibition of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate by EDP-420 has shown promising results in preclinical studies, making it a potential candidate for the development of new cancer drugs. Another potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. EDP-420 has been shown to inhibit cell death pathways in neuronal cells, making it a potential candidate for the development of new neuroprotective drugs. Finally, the development of new formulations of EDP-420 with improved solubility could lead to its use in clinical trials.

Wissenschaftliche Forschungsanwendungen

EDP-420 has been extensively studied for its potential applications in scientific research. The inhibition of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate by EDP-420 has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This sensitization occurs through the inhibition of DNA repair mechanisms, leading to an increase in DNA damage and cell death. EDP-420 has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, through the inhibition of ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate-mediated cell death.

Eigenschaften

IUPAC Name

ethyl 4-[[2,3-bis(furan-2-yl)quinoxalin-6-yl]carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5/c1-2-32-24(31)29-11-9-28(10-12-29)23(30)25-16-7-8-17-18(15-16)27-22(20-6-4-14-34-20)21(26-17)19-5-3-13-33-19/h3-8,13-15H,2,9-12H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHVCRJYUFHVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate
Reactant of Route 2
ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.